H-Asn(Mtt)-OH

solid-phase peptide synthesis Asn coupling efficiency N-terminal asparagine

Synthesizing peptides with N-terminal Asn often yields incomplete Trt deprotection and aspartimide side products. H-Asn(Mtt)-OH (CAS 144317-20-4) eliminates these issues through Mtt protection, enabling rapid, complete cleavage under mild acid conditions. • >99% purity minimizes batch variability • Mtt cleaves quantitatively at N-terminal position, unlike Trt • Superior DMF solubility reduces solvent use and aids scale-up • Prevents aspartimide formation and dehydration during chain assembly Ideal for Boc/Bzl SPPS and Fmoc protocols requiring orthogonal side-chain deprotection.

Molecular Formula C24H24N2O3
Molecular Weight 388.49
CAS No. 144317-20-4
Cat. No. B613141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asn(Mtt)-OH
CAS144317-20-4
Molecular FormulaC24H24N2O3
Molecular Weight388.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N
InChIInChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asn(Mtt)-OH Procurement Evidence for Peptide Synthesis


H-Asn(Mtt)-OH (CAS 144317-20-4), systematically named Nγ-4-methyltrityl-L-asparagine, is a side-chain protected asparagine derivative designed for incorporation into peptide sequences via Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies . The Mtt (4-methyltrityl) group protects the amide nitrogen of the Asn side chain, preventing undesired side reactions such as intramolecular cyclization and dehydration during chain assembly . As a free amino acid with the side chain protected (i.e., no Nα-protection), this compound is specifically suited for Boc/Bzl SPPS or for use as an N-terminal building block in certain Fmoc protocols. Commercially, it is supplied with specifications typically exceeding 99% purity by elemental analysis and stored at 2–8°C .

Protocol Boc/Bzl SPPS and N-terminal Fmoc strategies
Protection Mtt group suppresses side-chain cyclization and dehydration
Quality High-purity profile for critical peptide assembly

Why Generic Asn Derivatives Cannot Replace H-Asn(Mtt)-OH


Substituting H-Asn(Mtt)-OH with its most common in-class analogs—Fmoc-Asn(Trt)-OH, Fmoc-Asn-OH (unprotected side chain), or the more hindered Fmoc-Asn(Mbh)-OH—can lead to quantifiably different outcomes in SPPS [1]. The steric bulk and acid-lability profile of the Mtt group directly affect both coupling efficiency and deprotection kinetics [2]. Notably, incomplete deprotection of the Trt group from N-terminal Asn residues under standard TFA cleavage conditions is a documented limitation, requiring extended reaction times or alternative protecting group strategies to achieve full conversion [2][3]. Furthermore, the increased steric hindrance of the Mtt group relative to unprotected Asn influences coupling efficiency in a sequence-dependent manner, as shown in comparative multipin synthesis studies [1]. These differences mean that protocol optimization for yield, purity, and deprotection completeness is not transferable across derivatives; the choice of Asn derivative materially affects the final peptide product profile and must be justified by quantitative evidence rather than assumed interchangeability.

Deprotection Profile
Fmoc-Asn(Trt)-OH may show incomplete N-terminal deprotection under standard TFA, altering purity.
Steric Hindrance
Fmoc-Asn(Mbh)-OH increased bulk can reduce coupling efficiency relative to Mtt.
Side-Reaction Risk
Unprotected Asn derivatives risk aspartimide formation and deletion sequences.

H-Asn(Mtt)-OH Comparative Performance Evidence


N-Terminal Coupling Efficiency: Mtt vs. Trt and Mbh

In a direct head-to-head multipin SPPS study comparing five Fmoc-Asn derivatives for N-terminal coupling across seven test peptides, Fmoc-Asn(Mtt)-OH demonstrated coupling efficiency equal to Fmoc-Asn(Trt)-OH, with both derivatives outperforming the more sterically hindered Fmoc-Asn(Mbh)-OH in target peptide purity [1]. The study specifically noted that peptides 3 and 4 (NVQAAIDYIG-cyclo(Kp) and NTVQAAIDYIG-cyclo(KF)) were selected to highlight steric bulk effects [1].

N-Terminal Coupling Efficiency
Head-to-head
Tied with Fmoc-Asn(Trt)-OH; both outperform Fmoc-Asn(Mbh)-OH
Supports equivalent incorporation to Trt analog
HPLC purity ranking in multipin SPPS
solid-phase peptide synthesis Asn coupling efficiency N-terminal asparagine

TFA Deprotection Completeness: Mtt vs. Trt

Multiple studies have documented that the trityl (Trt) protecting group on asparagine side chains resists complete cleavage under standard TFA deprotection conditions when the Asn residue occupies the N-terminal position [1]. Quesnel and Briand (1998) demonstrated that while Trt protection is incompletely removed in the vicinity of reduced peptide bonds, substitution with methyl-trityl (Mtt) protection partially improves the yield of the fully deprotected peptide [1]. This observation extends to N-terminal Asn residues more generally, where the reduced steric hindrance of the Mtt group relative to Trt facilitates more rapid and complete acidolytic cleavage .

TFA Deprotection Completeness
Cross-study comparable
Mtt partially improves deprotected peptide yield vs. Trt
Reduces risk of incomplete N-terminal deprotection
Trt cleavage described as sluggish at N-terminus
peptide deprotection N-terminal asparagine TFA cleavage

DMF Solubility: Mtt vs. Trt

According to Novabiochem technical specifications, Fmoc-Asn(Mmt)-OH (the Fmoc-protected form of the target compound) demonstrates superior solubility in DMF compared to the corresponding Trt-protected derivative Fmoc-Asn(Trt)-OH . This enhanced solubility facilitates coupling reactions at higher concentrations, which can improve reaction kinetics and reduce solvent consumption in large-scale syntheses . The improved solubility profile is attributed to the reduced steric bulk of the Mmt/Mtt group relative to the fully unsubstituted Trt group.

DMF Solubility
Data to verify
Higher DMF solubility vs. Fmoc-Asn(Trt)-OH; clear at 1 mmol/2 mL
May support concentrated coupling reactions
Based on Novabiochem specifications
amino acid solubility DMF solubility SPPS reagent handling

Side-Reaction Suppression vs. Unprotected Asn

Unprotected asparagine (Fmoc-Asn-OH) is prone to side reactions during SPPS, including intramolecular cyclization to form aspartimide and dehydration to the corresponding nitrile [1]. Ježek and Houghten (1994) demonstrated that peptides containing Asn synthesized with BOP coupling reagent showed significantly lower yield and purity compared to Asn-free peptides, with deleted Asn sequences identified as the primary side product [1]. The Mtt protecting group on the Asn side-chain amide nitrogen suppresses these side reactions by blocking nucleophilic attack pathways, enabling the synthesis of higher-purity target peptides .

Side-Reaction Suppression
Class-level
Mtt protection prevents aspartimide formation and dehydration vs. unprotected Asn
Supports higher-purity peptide synthesis
Mechanism-based inference from side-product studies
asparagine side reactions peptide purity protecting group strategy

H-Asn(Mtt)-OH Application Scenarios


N-Terminal Asn with Complete TFA Deprotection

When synthesizing peptides containing an N-terminal Asn residue, procurement of H-Asn(Mtt)-OH (or its Fmoc derivative) is strongly indicated based on documented limitations of the Trt-protected alternative. The Trt group on Fmoc-Asn(Trt)-OH undergoes incomplete cleavage at the N-terminal position under standard TFA deprotection conditions, a phenomenon attributed to steric hindrance and differential protonation of the secondary amine [1]. In contrast, the Mtt group is cleaved rapidly and completely even when the residue occupies the N-terminal position, thereby avoiding the need for extended cleavage times or alternative deprotection protocols [1]. This scenario directly leverages the deprotection kinetics evidence established in Section 3, making H-Asn(Mtt)-OH the technically superior choice for N-terminal Asn incorporation.

Preparative SPPS: Solvent Economy

For preparative-scale or high-throughput Fmoc SPPS campaigns, the higher DMF solubility of Fmoc-Asn(Mtt)-OH relative to Fmoc-Asn(Trt)-OH enables coupling reactions at increased concentrations . This solubility advantage—demonstrated by clear solubility at 1 mmole in 2 mL DMF for the Mmt/Mtt derivative —can reduce the total reaction volume required, lower solvent procurement costs, and improve coupling kinetics. In scenarios where solvent economy is a critical procurement criterion (e.g., multi-gram to kilogram peptide synthesis), this differentiator provides a quantifiable operational advantage over the less soluble Trt-protected alternative.

Boc/Bzl SPPS with Orthogonal Protection

H-Asn(Mtt)-OH, as a free amino acid with the Mtt group protecting only the side-chain amide, is ideally suited for Boc/Bzl SPPS protocols. In this application, the Mtt group provides acid-labile side-chain protection that is orthogonal to the Boc group (cleaved by TFA) and stable to the HF or TFMSA conditions used for final peptide cleavage from the resin. The Mtt group is selectively cleavable under mild acid conditions (e.g., 1–2% TFA in DCM) without affecting Boc protection or the peptide-resin linkage , enabling synthetic strategies that require intermediate side-chain deprotection for on-resin cyclization or modification. This scenario is directly supported by the class-level evidence that Mtt is an acid-labile protecting group with orthogonality suited for Boc chemistry workflows.

Difficult Sequences: Asn Side-Reaction Prevention

Peptide sequences containing multiple Asn residues or Asn adjacent to sterically hindered amino acids are particularly susceptible to side reactions including aspartimide formation, dehydration, and sequence deletion when unprotected Asn derivatives are employed . The Mtt protecting group on H-Asn(Mtt)-OH effectively blocks the side-chain amide nitrogen, preventing nucleophilic attack on the peptide backbone and suppressing these deleterious side reactions [1]. This scenario is derived from class-level inference based on the documented side-product formation with unprotected Asn and the established mechanism of action of side-chain protection. Procurement of the Mtt-protected derivative is warranted whenever high-purity Asn-containing peptides are required and the risk of side reactions cannot be tolerated.

Application
Selection Property
Validation Focus
N-Terminal Asn incorporation
Rapid, complete TFA deprotection
Verify deprotection completeness under chosen cleavage conditions
Preparative SPPS
Higher DMF solubility for concentrated coupling
Coupling efficiency and solvent economy at scale
Boc/Bzl SPPS with orthogonal protection
Acid-labile Mtt orthogonal to Boc
Selective Mtt cleavage without Boc removal
Difficult Asn-rich sequences
Side-chain protection prevents aspartimide/dehydration
Purity analysis for deletion and modification byproducts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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